cadmium;selenous acid

Wide-band-gap semiconductor UV-transparent optoelectronics Luminophore

Cadmium selenite (CdSeO₃, CAS 13814-59-0) is an inorganic cadmium(II) salt of selenious acid, distinct from the II-VI semiconductor cadmium selenide (CdSe) in oxidation state, stoichiometry, and functional properties. It crystallizes in two polymorphic forms—orthorhombic (Pnma, oP20) and monoclinic (P2₁/c, mP40)—with cadmium coordination geometries of octahedral and trigonal prismatic respectively, a structural versatility absent in CdSe.

Molecular Formula CdO3Se
Molecular Weight 239.38 g/mol
CAS No. 13814-59-0
Cat. No. B083221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecadmium;selenous acid
CAS13814-59-0
Molecular FormulaCdO3Se
Molecular Weight239.38 g/mol
Structural Identifiers
SMILES[O-][Se](=O)[O-].[Cd+2]
InChIInChI=1S/Cd.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
InChIKeyKBJQPSPKRGXBTH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Selenite (CdSeO₃, CAS 13814-59-0) – What Procurement Specialists Need to Know About This Inorganic Selenite Salt


Cadmium selenite (CdSeO₃, CAS 13814-59-0) is an inorganic cadmium(II) salt of selenious acid, distinct from the II-VI semiconductor cadmium selenide (CdSe) in oxidation state, stoichiometry, and functional properties [1]. It crystallizes in two polymorphic forms—orthorhombic (Pnma, oP20) and monoclinic (P2₁/c, mP40)—with cadmium coordination geometries of octahedral and trigonal prismatic respectively, a structural versatility absent in CdSe [2]. In nanoparticulate form, CdSeO₃ appears as a white transparent solid with an experimentally measured optical band gap of 4.8 eV, placing it in the wide-band-gap UV-transparent regime rather than the visible-absorbing semiconductor space occupied by CdSe (bulk band gap 1.74 eV) [3][4]. Its primary documented research applications include optoelectronic luminophores, solid-state precursor chemistry for selenide synthesis, and glass/ceramic formulation components [1][5].

Why Cadmium Selenide (CdSe) or Zinc Selenite (ZnSeO₃) Cannot Substitute for CdSeO₃ in Targeted Applications


Cadmium selenite occupies a distinct physicochemical niche that prevents simple replacement by either cadmium selenide (CdSe) or zinc selenite (ZnSeO₃). CdSe is a narrow-band-gap (1.74 eV bulk) visible-light-absorbing semiconductor with tetrahedral Cd coordination, whereas CdSeO₃ is a wide-band-gap (4.8 eV nanoparticulate) UV-transparent insulator with octahedral or trigonal-prismatic Cd coordination—a fundamental electronic structure difference that precludes functional interchange in UV-transparent optoelectronics or blue-emitting luminophore applications [1][2]. Substituting ZnSeO₃ for CdSeO₃ alters thermodynamic stability: the monohydrate CdSeO₃·H₂O has a standard enthalpy of formation (ΔfHm°) of −906 ± 2 kJ·mol⁻¹ vs −931 ± 2 kJ·mol⁻¹ for ZnSeO₃·H₂O, a 25 kJ·mol⁻¹ difference that shifts redox equilibria and mineral stability fields under environmental or processing conditions [3]. Additionally, the polymorphism unique to CdSeO₃—with its two distinct coordination polyhedra—is not replicated in ZnSeO₃, affecting structure-directing behavior in open-framework and templated syntheses [4].

Head-to-Head Quantitative Differentiation Evidence for Cadmium Selenite (CdSeO₃, CAS 13814-59-0)


Optical Band Gap: CdSeO₃ at 4.8 eV vs CdSe at 3.0 eV—A 60% Wider Gap Enabling UV-Transparent Optoelectronics

Cadmium selenite nanoparticles exhibit an optical band gap of 4.8 eV, measured via UV-Visible absorption spectroscopy on microwave-assisted hydrothermally synthesized CdSeO₃ nanocrystals of ~20 nm average size [1]. This is 60% wider than the ~3.0 eV band gap reported for CdSe nanoparticles (~10 nm) synthesized by the same research group using comparable solvothermal methodology and identical precursor salts (cadmium acetate dihydrate and sodium selenite) [2]. The 1.8 eV differential is attributed to the fundamentally different electronic structure of the selenite (SeO₃²⁻) vs selenide (Se²⁻) anion: the selenite's localized O 2p–Se 4p hybrid states push the valence band maximum significantly lower, widening the gap beyond quantum confinement effects. Bulk CdSe has a band gap of only 1.74 eV, making the CdSeO₃-to-CdSe gap differential even more pronounced at the macroscale [3]. The Materials Project DFT calculations for orthorhombic CdSeO₃ (mp-9186) predict a band gap of 3.118 eV (GGA, known to underestimate by ~40–50%), and 3.407 eV for the monoclinic polymorph (mp-559203), while the experimental nanoparticle value of 4.8 eV reflects additional quantum confinement from the 20 nm crystallite size [4][5].

Wide-band-gap semiconductor UV-transparent optoelectronics Luminophore Nanoparticle photoluminescence

Thermodynamic Formation Enthalpy: CdSeO₃·H₂O vs ZnSeO₃·H₂O—Quantifying the 25 kJ·mol⁻¹ Stability Differential

In a direct head-to-head calorimetric study, Lelet et al. (2017) determined the standard molar enthalpies of formation for the monohydrate selenites of cadmium and zinc using H₂SO₄ solution calorimetry at 298 K [1]. CdSeO₃·H₂O has a ΔfHm° of −906 ± 2 kJ·mol⁻¹, compared to −931 ± 2 kJ·mol⁻¹ for ZnSeO₃·H₂O. The 25 kJ·mol⁻¹ difference means ZnSeO₃·H₂O is thermodynamically more stable by approximately 2.8%. The corresponding third-law entropies (Sm°) at 298 K are 171 ± 1 J·K⁻¹·mol⁻¹ for CdSeO₃·H₂O vs 150 ± 1 J·K⁻¹·mol⁻¹ for ZnSeO₃·H₂O, and the Gibbs energies of formation (ΔfGm°) are −768 ± 2 kJ·mol⁻¹ vs −790 ± 2 kJ·mol⁻¹ respectively—a 22 kJ·mol⁻¹ stability advantage for the zinc analog [1]. This thermodynamic data set, derived from low-temperature adiabatic calorimetry (5–324 K) combined with solution calorimetry, provides the only rigorously measured thermodynamic benchmark currently available for comparing cadmium and zinc selenite phases [1][2].

Thermodynamic stability Calorimetry Formation enthalpy Selenite mineral equilibria Environmental geochemistry

Polymorphism-Driven Coordination Chemistry: CdSeO₃ Offers Octahedral and Trigonal-Prismatic Cd Centers vs CdSe's Tetrahedral-Only Coordination

Single-crystal X-ray diffraction studies by Valkonen (1994) established that anhydrous CdSeO₃ crystallizes in two distinct polymorphic forms: orthorhombic CdSeO₃(oP20), space group Pnma, a = 6.2773 Å, b = 8.085 Å, c = 5.2939 Å, in which cadmium is coordinated by six oxygen atoms forming a distorted octahedron; and monoclinic CdSeO₃(mP40), space group P2₁/c, in which the cadmium coordination polyhedron is a trigonal prism [1][2]. In the hydrate 4CdSeO₃·3H₂O, the coordination polyhedra are intermediate between these two extremes [1]. By contrast, CdSe exists exclusively with tetrahedral Cd coordination in both its wurtzite (hexagonal) and sphalerite (cubic) polymorphs [3]. The Materials Project DFT data confirm the orthorhombic CdSeO₃ structure features corner-sharing CdO₆ octahedra with tilt angles of 54–61°, while the monoclinic polymorph (mp-559203) is the thermodynamically stable form with an energy above hull of 0.000 eV [4][5]. This coordination flexibility has been exploited in the synthesis of open-framework cadmium selenite halides such as [Cd₁₀(SeO₃)₈Br₄]·HBr·H₂O, where the selenite anion bridges Cd centers in extended 2D layers, a structural motif inaccessible to CdSe [6].

Crystal engineering Polymorphism Coordination chemistry Open-framework materials Structure-directing synthesis

Controlled Precursor-to-CdSe Synthesis Pathway: Colorimetric Endpoint Detection via CdSeO₃ Hydrazine Reduction

US Patents 2,921,834 and 3,014,779 disclose that cadmium selenite (CdSeO₃) serves as a distinct precursor for cadmium selenide (CdSe) production via hydrazine reduction, offering a process control advantage not available when starting from metallic cadmium or cadmium oxide [1][2]. The reaction proceeds through an isolable cadmium selenide hydrazinate intermediate (CdSe·N₂H₄), marked by a diagnostic color change from yellow (CdSeO₃ suspension) to orange (CdSe·N₂H₄), and finally to brownish-black (CdSe) upon complete reduction [1]. This colorimetric endpoint enables real-time reaction monitoring without spectroscopic instrumentation. The patent describes adding 239 g of cadmium selenite to hydrazine hydrate to yield 180 g of cadmium selenide, corresponding to a ~75% mass conversion efficiency [1]. CdSe produced by this route is amorphous and exhibits enhanced oxygen stability compared to CdSe made by conventional methods [1]. By contrast, direct CdSe synthesis from CdO or Cd salts with selenium powder requires high-temperature organometallic routes (typically 250–350°C in tri-n-octylphosphine oxide or similar coordinating solvents) and lacks the visual reaction progress indicator [3].

Cadmium selenide synthesis Hydrazine reduction Precursor chemistry Process control Colorimetric endpoint

Procurement-Guiding Application Scenarios for Cadmium Selenite (CdSeO₃, CAS 13814-59-0)


UV-Transparent Blue-Emitting Luminophore for Optoelectronic Device Fabrication

CdSeO₃ nanoparticles with a 4.8 eV optical band gap and sharp blue photoluminescence emission at 439 nm [1] are intrinsically transparent across the entire visible spectrum, making them suitable as UV-pumped blue luminophores in solid-state lighting or display backlight components where visible-light transparency of the host matrix is essential. Unlike CdSe quantum dots (band gap ~1.74–3.0 eV, emission typically 565–660 nm) [2][3], CdSeO₃ does not absorb visible pump or ambient light, minimizing self-absorption losses in multi-layered device architectures. Procurement should specify nanoparticulate CdSeO₃ (target ~20 nm) with verified optical band gap ≥4.5 eV by UV-Vis Tauc analysis and PL emission maximum at 439 ± 5 nm.

Low-Temperature Aqueous-Phase Precursor for Amorphous CdSe Production with Visual Process Control

CdSeO₃ enables a hydrazine-mediated reduction pathway to CdSe at ~80°C in aqueous medium—substantially lower than the 250–350°C required for conventional organometallic CdSe synthesis from CdO [4][5]. The distinct yellow→orange→brown-black color progression provides a real-time visual endpoint, enabling process monitoring without analytical instrumentation. This route produces amorphous CdSe with documented oxygen stability advantages [4]. Procurement for this application should specify high-purity CdSeO₃ with low heavy-metal dopant content, as copper and other transition metals present during synthesis will incorporate into the final CdSe product [4].

Open-Framework and Templated Crystal Engineering with High-Coordination-Number Cd Nodes

The ability of CdSeO₃ to provide six-coordinate Cd centers (octahedral or trigonal-prismatic) enables the construction of extended oxide-bridged frameworks—including halide-pillared layered structures such as [Cd₁₀(SeO₃)₈Br₄]·HBr·H₂O [6]—that have no structural analog in the tetrahedral-only CdSe system [7]. The two polymorphs of CdSeO₃ further allow polymorph-directed synthesis of materials with different framework topologies from the same chemical composition. Researchers pursuing organically templated cadmium selenite frameworks or selenite-halide hybrid materials should verify the polymorphic form of their CdSeO₃ starting material, as the orthorhombic (Pnma) and monoclinic (P2₁/c) forms may direct different framework assembly pathways [8].

Environmental Selenium-Cadmium Interaction and Mineral Stability Modeling

The experimentally determined thermodynamic parameters for CdSeO₃·H₂O (ΔfHm° = −906 ± 2 kJ·mol⁻¹, Sm° = 171 ± 1 J·K⁻¹·mol⁻¹, ΔfGm° = −768 ± 2 kJ·mol⁻¹) [9] provide essential inputs for geochemical modeling of Cd-Se behavior in oxidation zones of sulfide ore deposits, where CdSeO₃·H₂O forms under oxidizing near-surface conditions [10]. The 25 kJ·mol⁻¹ stability difference relative to ZnSeO₃·H₂O [9] is sufficient to drive differential mobility of Cd vs Zn in selenite-rich environments—a consideration for environmental remediation design and acid mine drainage modeling where both Cd and Se are co-contaminants. Procurement for geochemical research should specify phase-pure crystalline CdSeO₃·H₂O with verified XRD pattern matching the orthorhombic MnSeO₃·D₂O structure type [11].

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